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Compound of Interest

methyl 4-amino-1H-indazole-3-
Compound Name:
carboxylate

Cat. No.: B580405

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for methyl 4-amino-1H-
indazole-3-carboxylate, a key intermediate in the synthesis of various biologically active
compounds. Due to the limited availability of direct spectral data in public literature, this guide
presents extrapolated data based on the analysis of structurally similar indazole derivatives.
The information herein is intended to serve as a valuable resource for the characterization and
utilization of this compound in research and development.

Chemical Structure

Figure 1. The chemical structure of Methyl 4-Amino-1H-indazole-3-carboxylate.

Molecular Formula: CoHoN3O2 Molecular Weight: 191.19 g/mol IUPAC Name: methyl 4-amino-
1H-indazole-3-carboxylate

Predicted Spectral Data

The following tables summarize the predicted spectral data for methyl 4-amino-1H-indazole-
3-carboxylate. This data is an educated estimation derived from the spectral characteristics of
analogous compounds, including methyl 1H-indazole-3-carboxylate and various amino-
substituted aromatic systems.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (500 MHz, DMSO-de)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~12.5 brs 1H N-H (indazole)
~7.5 d 1H Ar-H
~7.1 t 1H Ar-H
~6.5 d 1H Ar-H
~5.5 brs 2H NH:2
3.85 S 3H OCHs

Table 2: Predicted 13C NMR Spectral Data (125 MHz, DMSO-ds)

Chemical Shift (6, ppm) Carbon Type
~165 C=0

~145 C

~140 C

~128 C

~125 CH

~115 C

~110 CH

~105 CH

~52 OCHs

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
3450 - 3300 Strong, Broad N-H stretching (NHz and N-H)
3050 - 3000 Medium C-H stretching (aromatic)
) C-H stretching (aliphatic,
2950 - 2850 Medium
OCHs3)
~1700 Strong C=0 stretching (ester)
] N-H bending, C=C stretching
1620 - 1580 Medium ]
(aromatic)
1500 - 1400 Medium C=C stretching (aromatic)
1300 - 1200 Strong C-O stretching (ester)
) C-H bending (aromatic, out-of-
~800 Medium

plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

mlz Interpretation
191 [M]* (Molecular lon)
160 [M - OCHs]*

132 [M - COOCHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described

above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve approximately 5-10 mg of methyl 4-amino-1H-indazole-3-
carboxylate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 or 500 MHz NMR spectrometer.
For 13C NMR, a proton-decoupled sequence is typically used.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) and press the mixture into a thin, transparent pellet.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum.
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o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the molecular structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
methyl 4-amino-1H-indazole-3-carboxylate.
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Caption: Workflow for Spectroscopic Structure Elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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